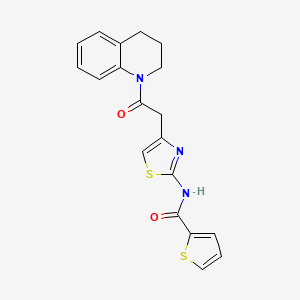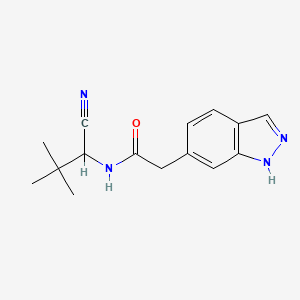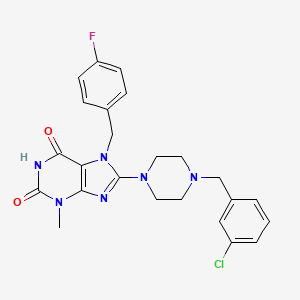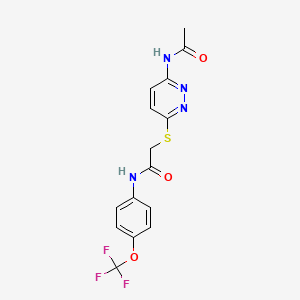
2-(Azetidin-3-yloxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)ethan-1-ol is an organic compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 . The compound is typically stored at -10°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H11NO2/c7-1-2-8-5-3-6-4-5/h5-7H,1-4H2 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 117.15 . The compound is typically stored at -10°C .Scientific Research Applications
Synthesis and Stereochemical Applications
- Enantiospecific Synthesis: 4-Alkoxyazetidin-2-ones, closely related to 2-(Azetidin-3-yloxy)ethan-1-ol, can be synthesized through thermolysis of N-unsubstituted azetidin-2-ones in the presence of alcohols. The stereochemistry at position-3 controls the configuration of the incoming alkoxy group, demonstrating the compound's utility in stereochemical applications (Bachi & Gross, 1983).
Reactivity and Synthesis of Amino Acid Derivatives
- Chiral Donor-Acceptor Azetines: Chiral donor–acceptor azetines, which include structures related to this compound, can be used for synthesizing amino acid derivatives. Their selective coupling via 3-azetidinones forms essential components in peptides and natural products (Marichev et al., 2019).
Potential in Biologically Active Compounds Synthesis
- Azetidin-2,3-diones Synthesis: The compound's derivatives, such as azetidin-2,3-diones, hold potential as synthons for biologically active compounds. Their radical-mediated synthesis demonstrates the versatility of this compound in the field of medicinal chemistry (Bari et al., 2010).
Structural Analyses and Molecular Structures
- Crystal and Molecular Structure Analysis: Studies on molecules like 1-(Diphenylmethyl)azetidin-3-ol, which share structural similarities with this compound, reveal insights into the molecular and crystal structures of such compounds. This understanding is crucial for their application in various scientific fields (Ramakumar, Venkatesan, & Rao, 1977).
Antibacterial Activity
- Antimicrobial Properties: Some derivatives of this compound, particularly in the form of azetidin-2-ones, have been explored for their antibacterial properties, indicating the compound's potential in the development of new antimicrobial agents (Kumar, Kumar, & Sati, 2012).
Synthon for Bioactive Compounds
- Azetidin-2-one as Synthon: Azetidin-2-one, a derivative of this compound, serves as a synthon for various biologically significant compounds. Its role in synthesizing non-beta-lactam structures by exploiting the beta-lactam nucleus highlights its importance in organic synthesis (Deshmukh et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(azetidin-3-yloxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-1-2-8-5-3-6-4-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTAEOFCYLOGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428757-87-2 |
Source


|
| Record name | 2-(azetidin-3-yloxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)
![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)
![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)

![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)



![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)


